2,4-Dichloro-6-methylnicotinaldehyde
Overview
Description
2,4-Dichloro-6-methylnicotinaldehyde is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-methylnicotinaldehyde can be synthesized through several methods. One common method involves the oxidation of 2,4-dichloro-6-methylpyridine-3-methanol using pyridinium chlorochromate (PCC) in dichloromethane at room temperature . Another method involves the use of oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at low temperatures, followed by the addition of triethylamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2,4-Dichloro-6-methylpyridine-3-carboxylic acid.
Reduction: 2,4-Dichloro-6-methylpyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The chlorine atoms and the methyl group on the pyridine ring can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylpyridine-3-carboxylic acid
- 2,4-Dichloro-6-methylpyridine-3-methanol
- 2,4-Dichloro-6-methylpyridine
Uniqueness
2,4-Dichloro-6-methylnicotinaldehyde is unique due to the presence of both the aldehyde group and the specific substitution pattern on the pyridine ring. This combination of functional groups and substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,4-dichloro-6-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHJCWDZCMZQFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460134 | |
Record name | 2,4-DICHLORO-6-METHYLNICOTINALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91591-72-9 | |
Record name | 2,4-DICHLORO-6-METHYLNICOTINALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90460134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.